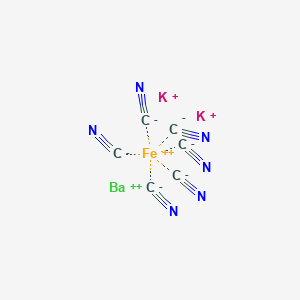
4-Methyl-3-(methylthio)benzaldehyde
Overview
Description
4-Methyl-3-(methylthio)benzaldehyde is a chemical compound with the CAS Number: 315188-40-0 . It has a molecular weight of 166.24 . The compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10OS/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 166.24 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Arylacetic Esters
- A method for synthesizing phenylacetic esters from benzaldehyde was developed using methyl (methylthio)methyl sulfoxide. This method is also applicable to the production of (2-thienyl)acetic esters (Ogura, Itō, & Tsughihashi, 1979).
Formation of Schiff Bases
- Schiff bases of 4-(methylthio)benzaldehyde derivatives were synthesized and evaluated for their antibacterial, antioxidant, and cytotoxic activities. These compounds displayed significant antibacterial and antioxidant properties (Karthik et al., 2016).
Tetrahydro-γ-carbolines Synthesis
- Benzaldehydes were used to form 5-aryloxazolidines, leading to the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines via a Mannich/Friedel–Crafts sequence (Moshkin & Sosnovskikh, 2014).
Synthesis of (2S,3R)-3-Phenylserines
- Enzymatic resolution was used to prepare enantiomerically pure 4-methylthio-substituted (2S,3R)-3-phenylserines, useful as precursors for thiamphenicol and florfenicol (Kaptein et al., 1998).
Tetrahydroisoquinolin-4-ols Synthesis
- A one-pot synthesis method for tetrahydroisoquinolines was developed using benzaldehydes with electron-donating substituents (Moshkin & Sosnovskikh, 2013).
Biomedical Applications
- Antibacterial and Antioxidant Properties
- Schiff bases of 4-(methylthio)benzaldehyde displayed notable antibacterial and antioxidant activities, indicating potential biomedical applications (Karthik et al., 2016).
Photocatalysis and Material Science
Photocatalytic Conversion of Benzyl Alcohol
- Graphitic carbon nitride, modified through various post-treatment routes, was used for the selective photocatalytic conversion of benzyl alcohol to benzaldehyde (Lima et al., 2017).
Synthesis of Metal Complexes
- Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde were synthesized and characterized for potential applications in material science (Suryakant S., Jilani, & Sagar, 2022).
Safety and Hazards
The compound has been classified as a warning under the GHS07 classification . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 .
properties
IUPAC Name |
4-methyl-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUOXBWQQRNCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)
![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)

![3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3259144.png)



![4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3259186.png)
![3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3259201.png)
![2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate](/img/structure/B3259206.png)



![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B3259240.png)